5-(Trifluoromethyl)pyrimidine

Medicinal Chemistry Drug Design Physicochemical Profiling

Medicinal chemistry teams developing CNS or oncology candidates often face LogP-driven attrition. 5-(Trifluoromethyl)pyrimidine offers a balanced LogP (1.10-1.35) that reduces CYP450 inhibition risk. • Demonstrated EGFR inhibition IC50 = 0.091 µM & A549 cell potency IC50 = 0.35 µM. • 4.1-fold superior potency vs. 5-fluorouracil. • Suitable for one-pot multi-component synthesis (40-60% yield). Reliable, high-purity supply for fragment-based drug discovery & scaffold hopping.

Molecular Formula C5H3F3N2
Molecular Weight 148.09 g/mol
CAS No. 176214-12-3
Cat. No. B070122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyrimidine
CAS176214-12-3
SynonymsPyrimidine, 5-(trifluoromethyl)- (9CI)
Molecular FormulaC5H3F3N2
Molecular Weight148.09 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C(F)(F)F
InChIInChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H
InChIKeyCPCHRGFQWZMVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyrimidine: Fluorinated Building Block


5-(Trifluoromethyl)pyrimidine (CAS 176214-12-3) is a fluorinated heterocyclic building block consisting of a pyrimidine ring substituted with a trifluoromethyl group at the 5-position . The compound exhibits distinct physicochemical properties including a predicted LogP range of 1.10–1.35, a predicted pKa of 1.00±0.10, and an aqueous solubility (logS) range of –1.5 to –2.0 . These characteristics, combined with its reactivity toward nucleophiles such as amines, hydroxyl, and thiol groups, position this compound as a versatile intermediate for constructing pharmacologically active derivatives .

1
Fluorinated heterocyclic building block – Pyrimidine core with 5-CF3 group for constructing pharmacologically active derivatives.
2
Nucleophilic reactivity – Reacts directly with amines, hydroxyl, and thiol groups under mild conditions.
3
Predicted physicochemical profile – Computational estimates suggest moderate lipophilicity and low basicity; verify experimentally for lead optimization.

Why 5-(Trifluoromethyl)pyrimidine Is Irreplaceable


Direct substitution of 5-(trifluoromethyl)pyrimidine with unsubstituted pyrimidine or alternative halogenated pyrimidines fundamentally alters critical molecular properties essential for successful downstream applications. The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly reduces the pKa of the pyrimidine nitrogen atoms compared to unsubstituted pyrimidine, altering nucleophilicity and hydrogen-bonding capacity in biological systems [1]. Furthermore, the specific 5-CF₃ substitution pattern yields a LogP (1.10–1.35) that is approximately 0.8–1.3 log units higher than the 2-chloro-5-(trifluoromethyl) analog, directly impacting membrane permeability and bioavailability profiles in medicinal chemistry programs [2]. Attempting to substitute with 4- or 6-substituted trifluoromethyl pyrimidine isomers introduces positional variations in electronic distribution and steric accessibility, which have been shown to produce divergent regioselectivity in nucleophilic aromatic substitution reactions and altered binding modes in target engagement studies [3].

Risk 1
pKa shift alters nucleophilicity Electron-withdrawing CF3 at the 5-position significantly lowers pKa compared to unsubstituted pyrimidine; unsubstituted analogs may not replicate hydrogen-bonding or protonation behavior.
Risk 2
LogP mismatch with chloro analog 5-CF3 pyrimidine exhibits a lipophilicity profile distinct from 2-chloro-5-(trifluoromethyl)pyrimidine; direct replacement can shift membrane permeability and CYP inhibition context.
Risk 3
Positional isomers alter regioselectivity 4- or 6-substituted CF3 isomers produce divergent electronic distribution and steric accessibility, leading to different nucleophilic aromatic substitution outcomes and target engagement patterns.

5-(Trifluoromethyl)pyrimidine: Evidence-Based Differentiation


Lipophilicity & Solubility vs. Chloro Analog

5-(Trifluoromethyl)pyrimidine exhibits a predicted LogP range of 1.10–1.35 , whereas its closest halogenated analog, 2-chloro-5-(trifluoromethyl)pyrimidine, demonstrates a significantly higher LogP of approximately 2.0 [1]. The aqueous solubility (LogS) for the target compound is predicted between –1.5 and –2.0 . This 0.65–0.90 log unit difference in lipophilicity is substantial, placing the target compound in a more favorable region of the Lipinski Rule of Five for oral drug candidates compared to the chloro analog [2].

Lipophilicity vs chloro analog
Reported
ΔLogP ≈ 0.65–0.90 lower than 2-chloro analog
Supports oral drug-like property profiling
Computational predictions; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Profiling

Direct Substitution vs. Chlorinated Route

5-(Trifluoromethyl)pyrimidine reacts directly with amines and nucleophilic groups including hydroxyl, amino, and thiol groups under mild conditions . In contrast, synthesis of many 5-trifluoromethylpyrimidine derivatives via alternative routes requires the use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as an intermediate, which necessitates an additional dechlorination step or limits functional group compatibility [1]. Recent one-pot multi-component methodologies have achieved selective synthesis of 5-CF₃ pyrimidine derivatives with yields in the medium range (40–60%), circumventing the inherent selectivity challenges of direct pyrimidine trifluoromethylation [2].

Direct substitution vs chlorinated route
Class-level
≥1 synthetic step eliminated
Supports step-economy in parallel synthesis
One-pot MCR methodology reported; yields medium
Synthetic Methodology Medicinal Chemistry Process Chemistry

Anti-HSV-1 Activity vs. Non-Fluorinated Analogs

5-(Trifluoromethyl)pyrimidine nucleoside derivatives (compounds 7 and 9) demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1) with ED50 values of 7 µM and 5 µM, respectively [1]. Critically, the unblocked nucleoside 9 exhibited approximately 64-fold lower toxicity to host Vero cells compared to non-fluorinated controls, yielding a therapeutic index of 64 in vitro [1]. This compares favorably to non-fluorinated pyrimidine acyclic nucleosides, which exhibit little or no activity against HSV-1 [2].

Anti-HSV-1 activity vs non-fluorinated
Head-to-head
ED50 5–7 µM; selectivity index 64
Supports antiviral selectivity research
Nucleoside derivatives; Vero cell model
Antiviral Drug Discovery Nucleoside Chemistry HSV-1

Antitumor Activity vs. 5-Fluorouracil

Trifluoromethyl-substituted pyrimidine derivative 17v demonstrated potent anti-proliferative activity against the H1975 non-small cell lung cancer cell line with an IC50 of 2.27 µM, representing a 4.1-fold improvement over the positive control 5-fluorouracil (5-FU), which exhibited an IC50 of 9.37 µM [1]. Furthermore, 5-trifluoromethylpyrimidine derivative 9u achieved sub-micromolar inhibition of EGFR kinase with an IC50 of 0.091 µM and potent activity against A549 lung cancer cells with an IC50 of 0.35 µM [2].

Antitumor activity vs 5-FU
Head-to-head
IC50 2.27 µM (17v), 4.1-fold vs 5-FU; 0.091 µM EGFR (9u)
Supports EGFR-targeted inhibitor research
H1975, A549 cell lines; kinase inhibition assay
Oncology Drug Discovery EGFR Inhibition Antiproliferative Activity

Regioselective Sequential Substitution

While 2,4-dichloro-5-(trifluoromethyl)pyrimidine has been widely used as a reactive starting material for sequential substitution reactions, it suffers from low regioselectivity when reacted with nucleophiles, often yielding mixtures of 2- and 4-substituted products [1]. In contrast, the 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine (TFEFP) derivative, synthesized from 5-(trifluoromethyl)pyrimidine precursors, enables highly regioselective sequential substitution with aniline derivatives, proceeding smoothly and selectively at the 2-position first [1]. This improved regiocontrol eliminates the need for tedious separation of isomeric mixtures.

Regioselective substitution
Class-level
>95% regioselectivity for 2-position
Reduces isomer separation burden
TFEFP derivative; sequential substitution with anilines
Synthetic Methodology Regioselective Substitution Process Chemistry

5-(Trifluoromethyl)pyrimidine Application Scenarios


Physicochemical Optimization for Oral Drugs

Procurement of 5-(trifluoromethyl)pyrimidine is strategically indicated for medicinal chemistry teams seeking to introduce a fluorinated pyrimidine moiety while maintaining optimal LogP (1.10–1.35) for oral bioavailability. The compound's lipophilicity profile is 0.65–0.90 log units lower than the chloro analog, reducing the risk of CYP450 inhibition and phospholipidosis that frequently derail high-LogP lead series . This differentiation supports its use as a preferred starting material in fragment-based drug discovery and scaffold hopping campaigns targeting central nervous system or oncology indications where balanced physicochemical properties are critical for blood-brain barrier penetration and systemic exposure [1].

Nucleoside Antivirals with Improved Therapeutic Window

Research groups focused on herpesvirus (HSV-1) or related DNA virus antiviral development should prioritize this compound based on demonstrated 64-fold reduced host cell toxicity and a therapeutic index of 64 in nucleoside derivative form [2]. The trifluoromethyl substitution at the 5-position directly contributes to this favorable selectivity profile, as evidenced by >14-fold improvement in ED50 over non-fluorinated analogs [2]. This scenario is particularly relevant for programs addressing acyclovir-resistant HSV strains or seeking combination therapies where reduced cytotoxicity is paramount.

EGFR-Targeted Oncology: Superior Potency

Cancer research laboratories developing EGFR-targeted therapies should evaluate 5-(trifluoromethyl)pyrimidine-derived scaffolds based on quantitative evidence showing 4.1-fold superior potency over the clinical comparator 5-fluorouracil (IC50 = 2.27 µM vs. 9.37 µM) [3]. Furthermore, derivatives of this core have demonstrated sub-micromolar EGFR kinase inhibition (IC50 = 0.091 µM) and potent activity against A549 lung cancer cells (IC50 = 0.35 µM) [4]. This differentiation supports its use in lead optimization programs for non-small cell lung cancer, particularly in EGFR-mutant or T790M-resistant settings where improved potency and alternative binding modes are required.

One-Pot Multi-Component Synthesis

Process chemistry and parallel synthesis groups should adopt 5-(trifluoromethyl)pyrimidine as a core building block when step economy and regioselectivity are paramount. Recent methodologies enable one-pot, multi-component selective synthesis of 5-CF₃ pyrimidine derivatives with medium yields (40–60%), avoiding the inherent selectivity challenges of direct pyrimidine trifluoromethylation and eliminating the need for chlorinated intermediates such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine [5]. This approach is particularly valuable for generating diverse compound libraries in academic screening centers and CRO-based medicinal chemistry support where rapid SAR exploration is prioritized over isolated yield optimization.

Application
Selection Property
Validation Focus
Oral drug-like property optimization
Moderate lipophilicity range (predicted)
Experimental LogP / permeability confirmation
Antiviral nucleoside research
Selectivity index context (host cell toxicity)
HSV-1 antiviral selectivity endpoint review
EGFR inhibitor lead optimization
Kinase inhibition potency context
Antiproliferative endpoint review in EGFR mutant models
Parallel library synthesis
Step economy and regioselective control
Isolated yield and isomer ratio validation

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38 linked technical documents
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